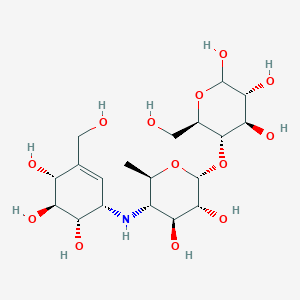

![molecular formula C34H57BrN2O4 B14038345 [(10S,13S)-17-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide](/img/structure/B14038345.png)

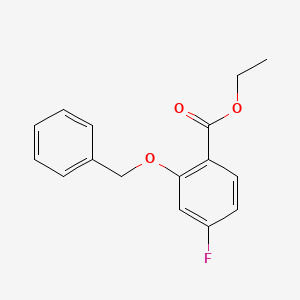

[(10S,13S)-17-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Vecuronium bromide is a non-depolarizing neuromuscular blocking agent used primarily in anesthesia to induce skeletal muscle relaxation during surgical procedures or mechanical ventilation . It is a synthetic compound belonging to the aminosteroid family of neuromuscular blockers . Vecuronium bromide works by competitively inhibiting the action of acetylcholine at the neuromuscular junction, leading to muscle relaxation .

準備方法

Synthetic Routes and Reaction Conditions: Vecuronium bromide is synthesized starting from the commercially available 3β-hydroxy-5α-androstan-17-one (epiandrosterone) . The synthesis involves several steps, including the formation of key intermediates such as 2β,16β-bispiperidino-5α-androstane-3α,17β-diol . The process includes:

- Dissolving vecuronium bromide in dichloromethane.

- Loading the solution onto a chromatography column.

- Collecting the elution portion and concentrating it under reduced pressure.

- Adding absolute ethyl alcohol and recrystallizing the mixture .

Industrial Production Methods: In industrial settings, vecuronium bromide is produced as a lyophilized powder for injection. The powder is reconstituted with sterile water for injection to form a solution that is stable for up to 21 days . The production process involves precise control of pH and the use of stabilizing agents such as citric acid and sodium phosphate .

化学反応の分析

Types of Reactions: Vecuronium bromide primarily undergoes hydrolysis and substitution reactions. The hydrolysis of vecuronium bromide leads to the formation of its active metabolite, 3-desacetyl-vecuronium .

Common Reagents and Conditions:

- Hydrolysis: Water and mild acidic or basic conditions.

- Substitution: Various nucleophiles under controlled conditions.

Major Products:

科学的研究の応用

Vecuronium bromide is extensively used in scientific research, particularly in the fields of:

作用機序

Vecuronium bromide exerts its effects by competitively binding to nicotinic cholinergic receptors at the neuromuscular junction . This binding prevents acetylcholine from interacting with its receptors, thereby inhibiting the transmission of nerve impulses to the muscles . The effects of vecuronium bromide can be reversed with agents such as sugammadex or a combination of neostigmine and glycopyrrolate .

類似化合物との比較

- Pancuronium bromide

- Rocuronium bromide

- Succinylcholine

Comparison:

Pancuronium bromide: Vecuronium bromide has a shorter duration of action and fewer cardiovascular side effects compared to pancuronium bromide.

Rocuronium bromide: Rocuronium bromide is preferred for rapid sequence intubation due to its faster onset of action.

Succinylcholine: Unlike vecuronium bromide, succinylcholine is a depolarizing neuromuscular blocker and is used for rapid onset and short duration muscle relaxation.

Vecuronium bromide’s unique properties, such as its intermediate duration of action and minimal cardiovascular effects, make it a valuable agent in clinical anesthesia .

特性

分子式 |

C34H57BrN2O4 |

|---|---|

分子量 |

637.7 g/mol |

IUPAC名 |

[(10S,13S)-17-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide |

InChI |

InChI=1S/C34H57N2O4.BrH/c1-23(37)39-31-20-25-12-13-26-27(34(25,4)22-29(31)35-16-8-6-9-17-35)14-15-33(3)28(26)21-30(32(33)40-24(2)38)36(5)18-10-7-11-19-36;/h25-32H,6-22H2,1-5H3;1H/q+1;/p-1/t25?,26?,27?,28?,29?,30?,31?,32?,33-,34-;/m0./s1 |

InChIキー |

VEPSYABRBFXYIB-ANCXYTEUSA-M |

異性体SMILES |

CC(=O)OC1CC2CCC3C([C@]2(CC1N4CCCCC4)C)CC[C@]5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C.[Br-] |

正規SMILES |

CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C.[Br-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid](/img/structure/B14038292.png)

![Ethyl 7-chloro-5-methylthiazolo[5,4-d]pyrimidin-2-ylcarbamate](/img/structure/B14038303.png)

![2,4-Dichlorothieno[2,3-d]pyridazine](/img/structure/B14038309.png)

![6-Chloro-2H-pyrazino[2,3-B][1,4]oxazin-3(4H)-one](/img/structure/B14038321.png)

![1-hydroxy-1,2-dihydrobenzo[c][1,5,2]diazaborinin-3(4H)-one](/img/structure/B14038340.png)